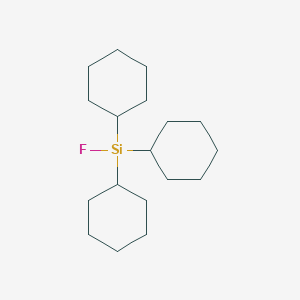
Tricyclohexyl(fluoro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclohexyl(fluoro)silane is an organosilicon compound characterized by the presence of three cyclohexyl groups and one fluorine atom attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Tricyclohexyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tricyclohexylchlorosilane with a fluorinating agent such as potassium fluoride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions
Tricyclohexyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium alkoxides. These reactions typically occur in polar solvents like ethanol or methanol.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are often carried out at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are used, and the reactions are usually performed in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include tricyclohexylsilanol or tricyclohexylalkoxysilane.
Hydrosilylation: Products are organosilicon compounds with various functional groups.
Oxidation: Products include silanols and siloxanes.
科学的研究の応用
Tricyclohexyl(fluoro)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用機序
The mechanism of action of tricyclohexyl(fluoro)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations.
類似化合物との比較
Similar Compounds
Tricyclohexylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Tricyclohexylmethoxysilane: Contains a methoxy group instead of fluorine.
Tricyclohexylsilanol: Contains a hydroxyl group instead of fluorine.
Uniqueness
Tricyclohexyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organosilicon compounds and in surface modification processes.
特性
CAS番号 |
379-49-7 |
|---|---|
分子式 |
C18H33FSi |
分子量 |
296.5 g/mol |
IUPAC名 |
tricyclohexyl(fluoro)silane |
InChI |
InChI=1S/C18H33FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChIキー |
YSFBVHXQRZFNNL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


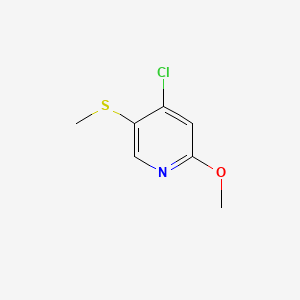
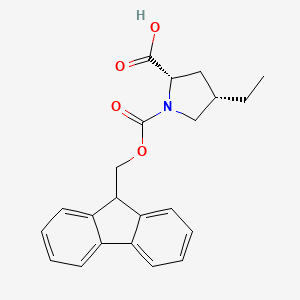
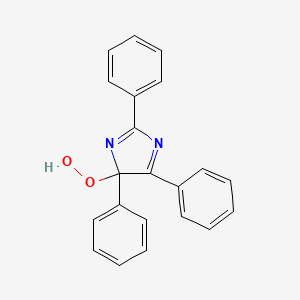
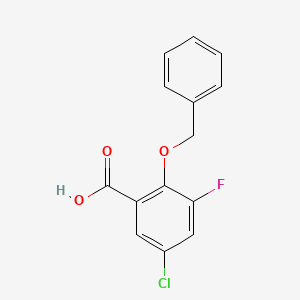
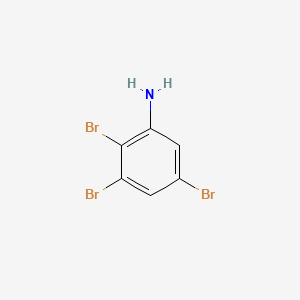


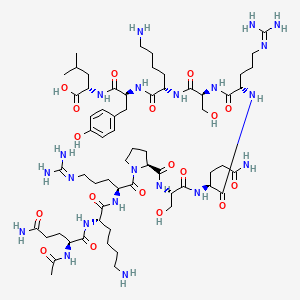
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)

![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)


